molecular formula C27H37N3O5 B14007858 tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}leucylphenylalaninate CAS No. 87325-31-3

tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}leucylphenylalaninate

Cat. No.: B14007858
CAS No.: 87325-31-3
M. Wt: 483.6 g/mol
InChI Key: XBSKULIIKCHTKP-UHFFFAOYSA-N
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Description

Tert-butyl 2-[[4-methyl-2-(2-pyridin-2-ylethoxycarbonylamino)pentanoyl]amino]-3-phenyl-propanoate is an organic compound with a complex structure that includes a tert-butyl ester, a pyridine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[[4-methyl-2-(2-pyridin-2-ylethoxycarbonylamino)pentanoyl]amino]-3-phenyl-propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI (tetrabutylammonium iodide) to form carbamates . This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which allow for efficient and sustainable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[[4-methyl-2-(2-pyridin-2-ylethoxycarbonylamino)pentanoyl]amino]-3-phenyl-propanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-[[4-methyl-2-(2-pyridin-2-ylethoxycarbonylamino)pentanoyl]amino]-3-phenyl-propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[[4-methyl-2-(2-pyridin-2-ylethoxycarbonylamino)pentanoyl]amino]-3-phenyl-propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl esters and pyridine-containing molecules, such as:

Uniqueness

The uniqueness of tert-butyl 2-[[4-methyl-2-(2-pyridin-2-ylethoxycarbonylamino)pentanoyl]amino]-3-phenyl-propanoate lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and interactions with various molecular targets, making it valuable in diverse research fields.

Properties

CAS No.

87325-31-3

Molecular Formula

C27H37N3O5

Molecular Weight

483.6 g/mol

IUPAC Name

tert-butyl 2-[[4-methyl-2-(2-pyridin-2-ylethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C27H37N3O5/c1-19(2)17-22(30-26(33)34-16-14-21-13-9-10-15-28-21)24(31)29-23(25(32)35-27(3,4)5)18-20-11-7-6-8-12-20/h6-13,15,19,22-23H,14,16-18H2,1-5H3,(H,29,31)(H,30,33)

InChI Key

XBSKULIIKCHTKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)OCCC2=CC=CC=N2

Origin of Product

United States

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